Bis(dibutyldithiocarbamato-S,S')cobalt
Description
Contextual Significance of Dithiocarbamate (B8719985) Ligands in Transition Metal Chemistry
Dithiocarbamates (R₂NCS₂⁻) are a class of monoanionic, 1,1-dithiolate ligands that have played a major role in the development of transition metal chemistry. bohrium.commdpi.com Their importance stems from their remarkable versatility and ability to form stable complexes with nearly all transition elements, as well as main group metals, lanthanides, and actinides. bohrium.commdpi.com These ligands are easily synthesized, typically from the reaction of a primary or secondary amine with carbon disulfide in the presence of a base, often in high yields and with 100% atom efficiency. bohrium.commdpi.comwikipedia.org
A key feature of dithiocarbamate ligands is their ability to act as "soft" sulfur donors, making them particularly effective at coordinating with a wide range of metal ions. f1000research.com They typically bind to metals in a bidentate chelating fashion, forming a stable four-membered ring. bohrium.comsysrevpharm.org However, other coordination modes, such as monodentate and bridging, are also known. mdpi.comsysrevpharm.org
The electronic properties of dithiocarbamates are tunable through the judicious choice of the organic substituents (R groups) on the nitrogen atom. bohrium.com Furthermore, their ability to stabilize metals in various oxidation states is a significant attribute. nih.gov This is explained by the existence of resonance structures, including the dithiocarbamate and the thioureide forms, the latter resulting from the delocalization of the nitrogen lone pair onto the sulfur atoms. bohrium.comwikipedia.org This electronic flexibility contributes to the rich electrochemistry often observed in their metal complexes. bohrium.com These fundamental properties have established dithiocarbamate ligands as a cornerstone in coordination chemistry, with applications ranging from materials science to medicine. mdpi.comnih.gov
Overview of Cobalt Complexes with Sulfur-Donor Ligands in Academic Investigations
Cobalt complexes featuring sulfur-donor ligands are a significant area of academic investigation due to their diverse stereochemistry, electronic properties, and reactivity. The interaction between cobalt and sulfur is of fundamental interest, leading to complexes where cobalt can exist in various oxidation states, commonly Co(II) and Co(III).
Research has shown that ligands with N₄S₂ donor sets can induce spin crossover (SCO) behavior in cobalt(II) complexes, a phenomenon with potential applications in molecular switches and data storage. nih.gov In these complexes, the geometry and ligand field strength dictated by the sulfur and nitrogen donors are critical for switching between low-spin and high-spin states. nih.gov
The nature of the sulfur ligand itself plays a crucial role in the resulting complex's properties. For instance, studies comparing cobalt complexes with sulfur-donor (silanedithiolate) versus oxygen-donor (disiloxide) ligands have explored how these donors influence reactivity, such as O₂ binding and H-atom abstraction. nih.gov While a change from sulfur to oxygen donors cis to a superoxo ligand did not significantly affect H-atom abstraction reactivity in one study, it highlights the nuanced electronic effects that different donor atoms impart. nih.gov
Furthermore, cobalt complexes with sulfur-containing ligands like thiosemicarbazones have been synthesized and characterized to understand their coordination behavior. tandfonline.com Infrared and electronic spectral studies are commonly employed to determine how the ligand coordinates to the cobalt center—often through the sulfur atom and a nitrogen atom—and to elucidate the geometry of the resulting complex, which can range from square planar to octahedral. tandfonline.comorientjchem.org These fundamental studies provide insight into the electronic structure and potential applications of cobalt-sulfur systems.
Research Trajectory and Contemporary Relevance of Bis(dibutyldithiocarbamato-S,S')cobalt
The study of cobalt dithiocarbamate complexes is a well-established field, with ongoing research focusing on synthesis, characterization, and potential applications. This compound, a specific member of this family, is a cobalt(II) complex. The synthesis of such complexes is generally straightforward, involving the reaction of a cobalt(II) salt with the appropriate dithiocarbamate ligand. figshare.com
A notable characteristic of cobalt(II) dithiocarbamate complexes is their susceptibility to aerial oxidation, which can lead to the formation of more stable, octahedral cobalt(III) species, such as tris(dithiocarbamato)cobalt(III). figshare.commalayajournal.org This transformation is a key aspect of their chemistry. For instance, attempts to recrystallize four-coordinate cobalt(II) dithiocarbamate complexes can result in the isolation of six-coordinate cobalt(III) complexes, a process confirmed by techniques like single-crystal X-ray analysis. figshare.com
Electrochemical studies, including cyclic and square wave voltammetry, are crucial for understanding the redox behavior of these compounds. figshare.com These investigations reveal metal-centered redox processes, providing insight into the stability and accessibility of different oxidation states. figshare.com Spectroscopic techniques are fundamental to their characterization. Infrared (IR) spectroscopy helps determine the coordination mode of the dithiocarbamate ligand, with a single band in the 950-1050 cm⁻¹ region typically indicating bidentate coordination. malayajournal.org UV-visible spectroscopy provides information about the electronic transitions and coordination geometry of the cobalt center. malayajournal.org The molecular formula for this compound is C₁₈H₃₆CoN₂S₄, with a formula weight of 467.69 g/mol .
The continued relevance of these complexes lies in their fundamental coordination chemistry, their role as precursors or models for materials science, and their interesting electronic and magnetic properties.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₆CoN₂S₄ |
| Formula Weight | 467.69 g/mol |
| CAS Number | 14591-57-2 |
| EINECS Number | 238-636-8 |
| Synonyms | Bis(dibutylcarbamodithioic acid)cobalt(II) salt |
Table 2: Related Cobalt Dithiocarbamate Complexes and Their Studied Properties
| Complex Type | Oxidation State | Coordination Geometry | Key Research Findings |
| Cobalt(II) dithiocarbamates | Co(II) | Typically four-coordinate (e.g., square planar or tetrahedral) | Serve as precursors; can undergo aerial oxidation to Co(III). figshare.com |
| Cobalt(III) dithiocarbamates | Co(III) | Typically six-coordinate (octahedral) | Formed via oxidation of Co(II) precursors; exhibit d-d electronic transitions in the visible region. figshare.commalayajournal.org |
| Mixed-ligand Co(II) complexes | Co(II) | Distorted Octahedral | Can exhibit both low-spin and high-spin states depending on the ligand set. researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14591-57-2 |
|---|---|
Molecular Formula |
C18H36CoN2S4 |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
cobalt(2+);N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/2C9H19NS2.Co/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
BDCVQFMEJUHADG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Co+2] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Bis Dibutyldithiocarbamato S,s Cobalt
Traditional Synthetic Approaches to Dithiocarbamato Cobalt Complexes
The conventional synthesis of dithiocarbamato cobalt complexes is a well-established and versatile process. It primarily relies on the reaction between a secondary amine, carbon disulfide, and a cobalt salt, allowing for the formation of stable coordination compounds.
Salt Metathesis Reactions for the Preparation of Bis(dibutyldithiocarbamato-S,S')cobalt
The most common and efficient method for preparing this compound is through a salt metathesis reaction. nih.gov This process typically involves two principal steps:
Formation of the Dithiocarbamate (B8719985) Ligand: The synthesis begins with the in situ preparation of the sodium or potassium salt of dibutyldithiocarbamic acid. This is achieved by reacting dibutylamine (B89481) with carbon disulfide in the presence of a base, such as sodium hydroxide, typically in a solvent like ethanol (B145695) or water. sysrevpharm.org The reaction is generally performed at low temperatures to control its exothermic nature.
Complexation with Cobalt(II): An aqueous solution of a cobalt(II) salt, commonly cobalt(II) chloride, is then added to the freshly prepared dithiocarbamate ligand solution. researchgate.net This results in a metathesis reaction where the cobalt ion displaces the sodium or potassium ions, leading to the precipitation of the this compound complex. The resulting solid product can then be isolated by filtration. sysrevpharm.org
Reaction Conditions and Optimization Strategies
Optimizing the synthesis of this compound is crucial for achieving high yield and purity. Several reaction parameters can be adjusted to influence the outcome of the synthesis. The choice of solvent, reaction temperature, and reactant stoichiometry are key factors. For instance, conducting the initial ligand formation at low temperatures (e.g., in an ice bath) is standard practice to manage the reaction's exothermicity. Subsequent complexation is often performed at room temperature or with gentle heating under reflux to ensure the reaction goes to completion. sysrevpharm.org
Purification of the final product typically involves washing the precipitate with various solvents, such as water and ethanol, to remove unreacted starting materials and inorganic byproducts like sodium chloride. sysrevpharm.org Further purification can be achieved through recrystallization from an appropriate solvent system.
Interactive Table: Key Parameters for Synthesis Optimization
| Parameter | Condition/Variable | Effect on Synthesis |
|---|---|---|
| Temperature | Low temperature (0-5 °C) for ligand formation; Room temperature or reflux for complexation. | Controls reaction rate and minimizes side product formation. |
| Solvent | Ethanol, Methanol, Water. | Affects solubility of reactants and precipitation of the final complex. |
| Stoichiometry | Typically a 2:1 molar ratio of dithiocarbamate ligand to cobalt(II) salt. | Ensures complete complexation of the cobalt ion. |
| Purification | Washing with water, ethanol, or diethyl ether; Recrystallization. | Removes impurities and byproducts to yield a pure complex. |
Advanced Synthetic Techniques and Molecular Engineering
Beyond traditional methods, advanced synthetic strategies allow for the fine-tuning of the molecular properties of dithiocarbamato cobalt complexes. These techniques focus on modifying the ligand structure to engineer complexes for specific scientific and technological applications.
Control of Ligand Substituents and their Influence on Complex Formation
The organic substituents on the nitrogen atom of the dithiocarbamate ligand play a critical role in determining the physicochemical properties of the resulting cobalt complex. By systematically varying these groups, researchers can modulate characteristics such as solubility, thermal stability, and molecular packing in the solid state. For example, the use of bulky alkyl groups, like the butyl groups in this compound, can enhance the stability of the cobalt(II) oxidation state. researchgate.net
Structural studies on various tris(dithiocarbamato)cobalt(III) complexes have shown that the nature of the alkyl substituents influences the ligand-field strength at the sulfur atoms. griffith.edu.au This effect is attributed to intraligand interactions that increase with the steric bulk of the substituent. griffith.edu.au Furthermore, introducing functional groups, such as ferrocenyl or pyrrolyl moieties, onto the dithiocarbamate ligand can impart redox activity or alter the morphology of nanoparticles derived from these complexes. malayajournal.org
Interactive Table: Influence of Ligand Substituents on Complex Properties
| Substituent Group | Example Compound Type | Influence on Properties |
|---|---|---|
| Simple Alkyl (e.g., Ethyl, Butyl) | [Co(S₂CNEt₂)₂] | Governs basic solubility and thermal stability. |
| Bulky Alkyl (e.g., Isopropyl) | [Co(S₂CNPrⁱ₂)₃] | Increases steric hindrance, affecting crystal packing and ligand-field strength. griffith.edu.au |
| Aromatic/Functional (e.g., Benzyl, Ferrocenyl) | [Co(S₂CN(CH₂Ph)₂)₃] | Modifies electronic properties, introduces redox activity, and can be used to control nanoparticle morphology. griffith.edu.aumalayajournal.org |
Derivatization for Specific Research Applications
The core structure of this compound can be derivatized to create heteroleptic complexes, where the cobalt center is coordinated by both dithiocarbamate and other types of ligands. nih.gov This approach allows for the development of compounds with specialized functions. For instance, cobalt(III) complexes containing both dithiocarbamate ligands and a bidentate nitrogen mustard ligand have been synthesized and investigated as potential hypoxia-selective cytotoxins.
Furthermore, cobalt(III) dithiocarbamate complexes have been explored for their catalytic activity in organic synthesis and as chemical sensors for the detection of specific ions. malayajournal.org These applications demonstrate the versatility of the dithiocarbamate ligand system in creating tailored molecular architectures for targeted research purposes.
This compound as Single-Source Precursors (SSPs)
A significant application of this compound and related complexes is their use as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanomaterials. annalsofrscb.rorsc.org An SSP is a single compound that contains all the necessary elements for the formation of the desired material, in this case, cobalt and sulfur. This approach offers excellent control over the stoichiometry and purity of the resulting nanoparticles.
The synthesis of cobalt sulfide nanoparticles from a dithiocarbamate precursor is typically achieved through thermolysis, which involves the thermal decomposition of the complex in a high-boiling point solvent. chalcogen.ro The decomposition process breaks down the complex, leading to the formation of cobalt sulfide nanoparticles. researchgate.netresearchgate.net Studies have shown that reaction parameters such as temperature and precursor concentration have a significant impact on the size, shape, and crystalline phase of the resulting nanoparticles. chalcogen.ronih.gov For instance, research on the thermolysis of a cobalt(II) diethyldithiocarbamate (B1195824) complex demonstrated that increasing the reaction temperature leads to an increase in nanoparticle size. chalcogen.ro Similarly, decreasing the precursor concentration can result in smaller, more monodispersed nanoparticles. chalcogen.ro The resulting cobalt sulfide can exist in various phases, including Co₉S₈, Co₁₋ₓS, and Co₃S₄, depending on the specific precursor and decomposition conditions used. researchgate.netresearchgate.net
Interactive Table: Effect of Thermolysis Conditions on Cobalt Sulfide Nanoparticle Synthesis
| Parameter | Variable Range | Effect on Nanoparticles |
|---|---|---|
| Decomposition Temperature | 80 - 230 °C | Higher temperatures generally lead to larger particle sizes. Can influence the crystalline phase of the product. chalcogen.ronih.gov |
| Precursor Concentration | 0.125 - 1.0 g | Lower concentrations tend to produce smaller, more uniform nanoparticles. chalcogen.ro |
| Capping Agent | e.g., Hexadecylamine (B48584) (HDA), Oleylamine | Stabilizes nanoparticles, prevents aggregation, and can direct particle shape. nih.govresearchgate.net |
| Solvent | High-boiling point coordinating solvents | Influences reaction kinetics and nanoparticle growth. |
Synthesis of Metal Sulfide Nanoparticles from Dibutyldithiocarbamato Cobalt Precursors
The utilization of single-source precursors is a prominent strategy in materials science for the synthesis of well-defined nanomaterials. In this context, cobalt dithiocarbamate complexes, including this compound, have garnered significant attention as precursors for producing cobalt sulfide nanoparticles. annalsofrscb.romalayajournal.org These complexes contain both the cobalt and sulfur elements within a single molecule, which allows for the formation of cobalt sulfide phases upon decomposition with controlled stoichiometry. researchgate.net The thermolysis of these precursors in the presence of capping agents is a common and effective method to generate nanoparticles with specific sizes and shapes. chalcogen.ro
Transition metal dithiocarbamate complexes are particularly valued because they can be readily decomposed to yield their corresponding metal sulfides. researchgate.net The synthesis process often involves the thermal decomposition of the cobalt dithiocarbamate complex in a high-boiling point solvent that may also contain a stabilizing agent or capping agent, such as hexadecylamine (HDA) or triethylenetetramine. annalsofrscb.rochalcogen.ro This agent coordinates to the surface of the growing nanoparticles, preventing agglomeration and controlling their size and morphology. annalsofrscb.ro
Research has demonstrated that experimental parameters such as reaction temperature and precursor concentration have a significant impact on the characteristics of the resulting cobalt sulfide nanoparticles. chalcogen.roafricaresearchconnects.com By carefully tuning these conditions, it is possible to control the crystalline phase, size, and monodispersity of the nanoparticles. For instance, studies using cobalt(II) diethyldithiocarbamate, a closely related precursor, showed that lower precursor concentrations lead to smaller, more mono-dispersed nanoparticles. chalcogen.roafricaresearchconnects.com Conversely, increasing the reaction temperature generally results in an increase in the average nanoparticle size. chalcogen.roafricaresearchconnects.com The crystalline phase of the cobalt sulfide can also be influenced by these parameters, with various stoichiometries such as CoS, CoS₂, Co₃S₄, and Co₉S₈ being accessible. researchgate.netchalcogen.ro
The synthesized nanoparticles are typically characterized using a suite of analytical techniques. Transmission Electron Microscopy (TEM) is used to determine the size, shape, and morphology, while X-ray Diffraction (XRD) confirms the crystalline phase and structure. chalcogen.ro Energy-Dispersive X-ray Spectroscopy (EDS) is employed to verify the elemental composition of the nanoparticles. annalsofrscb.ro
| Precursor Concentration (g) | Temperature (°C) | Average Nanoparticle Size (nm) | Observed Morphology | Crystalline Phase |
|---|---|---|---|---|
| 1.0 | 210 | ~16 | Spherical | Hexagonal (Co₁-ₓS) |
| 0.5 | 210 | ~12 | Spherical | Hexagonal (Co₁-ₓS) |
| 0.25 | 210 | 9.26 ± 2.08 | Spherical, mono-dispersed | Hexagonal (Co₁-ₓS) |
| 0.25 | 145 | Agglomerated | Spherical | Hexagonal (Co₁-ₓS) |
| 0.25 | 80 | Agglomerated | Spherical | Hexagonal (Co₁-ₓS) |
| 0.125 | 210 | ~4 | Spherical, mono-dispersed | Hexagonal (Co₁-ₓS) |
Application in Aerosol-Assisted Chemical Vapor Deposition (AACVD) and Related Thin Film Growth
Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a versatile technique for the fabrication of thin films and coatings. nih.gov Unlike conventional Chemical Vapor Deposition (CVD), which requires volatile precursors, AACVD utilizes a solution-based process. rsc.org In this method, a solution of the precursor, such as this compound, is aerosolized into fine droplets, which are then transported by a carrier gas to a heated substrate. nih.gov Upon reaching the hot surface, the solvent evaporates and the precursor decomposes, leading to the deposition of a thin film. nih.gov This approach significantly broadens the range of applicable precursors to include those that are soluble but have low volatility. rsc.orgaerosol-cdt.ac.uk
The AACVD method offers several advantages for thin film growth, including relatively low deposition temperatures, operation under atmospheric pressure, and the ability to control film morphology and composition by adjusting various parameters. nih.govrsc.org These parameters include the precursor concentration in the solvent, solvent type, carrier gas flow rate, and substrate temperature. The use of single-source precursors like metal dithiocarbamates is particularly advantageous in AACVD as they provide both the metal and chalcogenide source in one molecule, simplifying control over the film's stoichiometry.
While specific studies detailing the AACVD of this compound are not extensively documented in the provided search results, the technique has been successfully applied to other metal dithiocarbamate complexes for the deposition of various metal sulfide thin films. For example, thin films of cadmium sulfide (CdS) and zinc sulfide (ZnS) have been prepared from their respective bis(dibutyldithiocarbamato)metal complexes using AACVD. documentsdelivered.com This demonstrates the general applicability of this class of compounds as effective precursors for producing metal sulfide thin films via AACVD. The process typically involves dissolving the complex in a suitable solvent like toluene (B28343) or dichloromethane, generating an aerosol, and depositing the film onto a heated glass substrate.
The growth of cobalt sulfide thin films has been achieved through various other chemical deposition techniques, highlighting the material's importance for applications in optoelectronics and photovoltaics. slideshare.net The AACVD method, using precursors like this compound, represents a promising route for fabricating such films due to the control it offers over film properties. rsc.org The properties of the resulting thin films, such as thickness, morphology, crystallinity, and composition, are highly dependent on the deposition conditions.
| Parameter | Typical Range/Value | Influence on Thin Film Properties |
|---|---|---|
| Precursor | Metal Dithiocarbamates | Determines the elemental composition of the film. |
| Solvent | Toluene, Dichloromethane, Hexanes | Affects aerosol droplet size and precursor solubility. |
| Substrate Temperature | 225 - 500 °C | Controls precursor decomposition rate, film crystallinity, and phase. researchgate.net |
| Carrier Gas | Nitrogen, Argon | Transports the aerosol to the substrate; flow rate affects deposition rate. |
| Precursor Concentration | Varies (e.g., 0.05 M) | Influences film thickness and growth rate. |
Advanced Spectroscopic and Structural Characterization of Bis Dibutyldithiocarbamato S,s Cobalt
Spectroscopic Probes for Electronic and Vibrational Properties
Spectroscopy offers a powerful, non-destructive lens through which to view the molecular dynamics and electronic environment of bis(dibutyldithiocarbamato-S,S')cobalt. Each technique probes different aspects of the molecule's quantum mechanical states.
Infrared (IR) spectroscopy is a crucial tool for elucidating the coordination mode of the dithiocarbamate (B8719985) ligand to the cobalt center. The vibrational frequencies of specific bonds within the ligand are sensitive to changes in electron density upon complexation. The most informative regions in the IR spectrum of dithiocarbamate complexes are associated with the C-N and C-S stretching vibrations. researchgate.net
The stretching vibration of the thioureide C-N bond, typically observed in the 1450-1500 cm⁻¹ region, provides evidence of the partial double bond character resulting from the delocalization of the nitrogen lone pair electrons into the C-S bonds. researchgate.net This delocalization is a hallmark of the dithiocarbamate ligand's electronic structure. nih.gov The position of this band is sensitive to the nature of the substituents on the nitrogen atom and the metal center.
Another key diagnostic band is the C-S stretching vibration. A single, sharp band in the 950-1190 cm⁻¹ range is indicative of a bidentate, chelating coordination mode where both sulfur atoms of the ligand are symmetrically bonded to the cobalt ion. researchgate.netmdpi.com The presence of a split band in this region might suggest a monodentate coordination, but for this compound, a symmetric chelation is expected and observed. nih.govmdpi.com Vibrations corresponding to the metal-sulfur (Co-S) bond are typically found in the far-IR region, often between 400 and 460 cm⁻¹. researchgate.net
Table 1: Key IR Vibrational Frequencies for Cobalt Dithiocarbamate Complexes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| ν(C-N) | 1450 - 1500 | Indicates partial double bond character of the thioureide bond. researchgate.net |
| ν(C-S) | 950 - 1190 | A single band suggests symmetric bidentate coordination. researchgate.netmdpi.com |
The electronic structure and coordination geometry of this compound are investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The spectra of dithiocarbamate complexes are typically characterized by intense charge-transfer bands and weaker d-d transitions. jetir.org
For cobalt(II) (a d⁷ ion) in a distorted square-planar or tetrahedral geometry, several electronic transitions are possible. jetir.org The spectra often display intense bands below 400 nm, which are assigned to intraligand (π-π*) transitions within the dithiocarbamate moiety and ligand-to-metal charge transfer (LMCT) phenomena. mdpi.comnih.gov A broad shoulder band appearing above 300 nm is frequently attributed to the LMCT from the sulfur donor atoms to the cobalt center. mdpi.com
The visible region of the spectrum provides information about the d-d electronic transitions of the cobalt(II) ion, which are influenced by the ligand field. For low-spin square-planar Co(II) complexes, d-d transitions can be observed in the visible and near-infrared regions. researchgate.net These bands are typically weak due to being Laporte-forbidden. nih.gov Tetrahedral Co(II) complexes, in contrast, often exhibit a characteristic intense, broad absorption in the 15,000 - 20,000 cm⁻¹ (500-667 nm) range. jetir.org The specific absorption maxima and their intensities are diagnostic of the coordination geometry around the cobalt ion. jetir.orgresearchgate.net
Table 2: Typical Electronic Transitions in Cobalt(II) Dithiocarbamate Complexes
| Wavelength Range | Assignment | Type of Transition |
|---|---|---|
| ~300 nm | Intraligand | π-π* mdpi.com |
| >300 nm | Ligand-to-Metal Charge Transfer (LMCT) | LMCT mdpi.com |
| 500 - 700 nm | d-d transition | ⁴A₂ → ⁴T₁(P) (for tetrahedral geometry) jetir.orgnih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy for paramagnetic molecules like this compound presents unique challenges and opportunities. The presence of the unpaired electron on the high-spin Co(II) center leads to significant broadening and shifting of NMR signals, a phenomenon known as the paramagnetic effect. nih.gov This makes obtaining high-resolution spectra difficult compared to diamagnetic analogues. nih.govnih.gov
Despite these challenges, NMR can provide valuable structural information. The signals of the ligand's protons and carbons, though broadened, can be observed and assigned. The paramagnetic shifts are sensitive to the distance and orientation of the nuclei relative to the paramagnetic metal center, offering insights into the solution-state structure. Variable-temperature NMR studies can be employed to investigate dynamic processes and magnetic properties. nih.gov However, for routine characterization, NMR of paramagnetic cobalt(II) dithiocarbamates is often less informative than techniques like EPR or X-ray crystallography. figshare.comtandfonline.com In some cases, the Co(II) complex can be oxidized to the corresponding diamagnetic Co(III) species, which gives sharp, well-resolved NMR spectra amenable to standard structural analysis. tandfonline.com
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying paramagnetic species such as this compound. It directly probes the unpaired electrons, providing detailed information about the electronic structure and the local environment of the cobalt(II) ion.
Cobalt(II) dithiocarbamate complexes are typically low-spin (S = 1/2) with a distorted square-planar geometry of the CoS₄ coordination core. researchgate.net Their EPR spectra, usually recorded at cryogenic temperatures, are characteristic of a species with an anisotropic g-tensor, reflecting the non-cubic symmetry of the metal center. nih.govosti.gov The spectra often show hyperfine splitting due to the interaction of the electron spin with the cobalt nucleus (⁵⁹Co, I = 7/2), which provides further confirmation of the metal's identity and electronic environment. osti.gov The observed g-values and hyperfine coupling constants (A) are sensitive indicators of the coordination geometry and the nature of the cobalt-sulfur bonds. researchgate.netosti.gov For instance, a variable-frequency EPR study on a related square-planar cobalt(II) complex revealed significant g-factor anisotropy (gₓ = 3.42, gᵧ = 3.03, g₂ = 1.8). nih.gov
Table 3: Representative EPR Parameters for a Low-Spin Co(II) Complex
| Parameter | Description | Typical Value |
|---|---|---|
| gₓ, gᵧ, g₂ | Principal components of the g-tensor | Highly anisotropic (e.g., gₓ ≈ 3.4, gᵧ ≈ 3.0, g₂ ≈ 1.8) nih.gov |
Crystallographic Insights into Molecular and Supramolecular Architecture
While spectroscopy provides a wealth of information on the electronic and vibrational properties, single-crystal X-ray diffraction offers a definitive, atomic-resolution picture of the molecule's structure in the solid state.
The resulting CoS₄ coordination core typically adopts a distorted square-planar geometry. researchgate.net The deviation from ideal square-planar or tetrahedral geometry is a common feature in such complexes. nih.govnih.gov The Co-S bond lengths are generally found to be in the range of 2.22–2.26 Å. researchgate.net The "bite" angle of the dithiocarbamate ligand (S-Co-S) is typically acute, constrained by the four-membered chelate ring. Within the ligand itself, the C-N bond length reflects the partial double bond character, and the two C-S bonds are nearly equivalent, confirming the delocalized electronic structure suggested by IR spectroscopy. This detailed structural information is paramount for building accurate models of the complex's electronic structure and reactivity.
Table 4: Selected Crystallographic Data for a Representative [Co(S₂CNRR')₂] Complex
| Parameter | Description | Typical Value |
|---|---|---|
| Coordination Geometry | Geometry of the CoS₄ core | Distorted Square-Planar researchgate.net |
| Co-S Bond Length | Distance from cobalt to sulfur | 2.22 - 2.26 Å researchgate.net |
| S-Co-S Angle | Intraligand "bite" angle | ~76° |
Analysis of Coordination Environment and Geometrical Isomerism
The coordination environment around the central cobalt(II) ion in bis(dithiocarbamate) complexes is a subject of significant interest, often exhibiting geometries that deviate from idealised polyhedra. In this compound, the cobalt ion is chelated by two dibutyldithiocarbamate ligands, with each ligand coordinating through its two sulfur atoms. This results in a CoS4 coordination core. The geometry of this core is typically a distorted square planar or a tetrahedral arrangement. researchgate.net
The electronic configuration of the Co(II) ion and the steric bulk of the N-alkyl substituents on the dithiocarbamate ligand play a crucial role in determining the precise geometry. Spectroscopic and magnetic data for a range of [Co(S2CNRR')2] complexes suggest a low-spin state with a distorted square-planar geometry for the CoS4 coordination node. researchgate.net X-ray absorption near edge structure (XANES) spectra further support a distorted square-planar structure for these types of complexes. researchgate.net
Geometrical isomerism in square planar bis(chelate) complexes can theoretically lead to cis and trans isomers. However, for a homoleptic complex like this compound where both ligands are identical, this form of isomerism is not typically observed. Instead, isomerism can arise from the conformation of the ligand's alkyl chains, as discussed in the following section.
| Parameter | Typical Value Range | Reference |
|---|---|---|
| Coordination Geometry | Distorted Square Planar | researchgate.net |
| Co–S Bond Length | 2.22–2.26 Å | researchgate.net |
| Co···C (of S2CN) Distance | 2.73–2.74 Å | researchgate.net |
Conformational Polymorphism and Intermolecular Interactions within Crystal Lattices
Conformational polymorphism, where a compound crystallizes in different crystal structures due to different conformations of the molecule, is a key feature in the solid-state chemistry of cobalt(II) dithiocarbamate complexes. A prime example is observed in a closely related complex, (N,N-dibutyldithiocarbamato-κ²S,S′)[tris(3,5-diphenylpyrazol-1-yl-κN²)hydroborato]cobalt(II), which demonstrates how solvent choice during crystallization can yield distinct polymorphs. researchgate.netnih.gov
Recrystallization from a dichloromethane–methanol mixture produces an orthorhombic polymorph (1a), while slow evaporation from acetonitrile (B52724) yields a triclinic polymorph (1b). researchgate.netnih.gov The fundamental difference between these two forms lies in the orientation of the butyl groups relative to the S2CN plane of the dithiocarbamate ligand. researchgate.netnih.gov
Polymorph 1a: Exhibits a trans orientation of the butyl groups. It crystallizes in the orthorhombic space group Pbca. researchgate.netnih.gov
Polymorph 1b: Features a cis orientation of the butyl groups. This polymorph crystallizes in the triclinic space group P1. researchgate.netnih.gov
This seemingly subtle change in ligand conformation leads to different molecular packing arrangements and distinct intermolecular interactions within their respective crystal lattices. The different packing efficiencies and interaction patterns result in unique crystallographic parameters for each polymorph. This phenomenon highlights the conformational flexibility of the dibutyldithiocarbamate ligand and its influence on the resulting supramolecular architecture. The study of such polymorphs is crucial as different crystal packing can significantly influence the material's physical properties.
| Property | Polymorph 1a | Polymorph 1b |
|---|---|---|
| Butyl Group Orientation | trans | cis |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pbca | P1 |
Hirshfeld Surface Analysis for Supramolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that govern the crystal packing of molecules. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the supramolecular assembly.
For the aforementioned conformational polymorphs of the (N,N-dibutyldithiocarbamato-κ²S,S′)[tris(3,5-diphenylpyrazol-1-yl-κN²)hydroborato]cobalt(II) complex, Hirshfeld analysis reveals the subtle yet significant differences in their intermolecular contact landscapes. researchgate.netnih.gov The analysis involves generating a surface around the molecule and color-coding it based on the distances between the surface and the nearest atoms outside of it (dnorm). Red spots on the dnorm surface indicate close intermolecular contacts, which are often hydrogen bonds or other significant interactions.
Polymorph 1a (trans): The crystal packing is characterized by stronger C–H···S interactions. researchgate.netnih.gov These interactions involve hydrogen atoms from the butyl groups and the sulfur atoms of the dithiocarbamate ligand on adjacent molecules.
Polymorph 1b (cis): This form shows a preference for C–H···π interactions. researchgate.netnih.gov These interactions occur between the C-H bonds of the ligands and the π-system of the chelate ring on neighboring molecules.
These findings demonstrate that conformational changes in the ligand can redirect the primary non-covalent interactions, leading to different stable crystal lattices. The Hirshfeld analysis provides a clear and quantitative way to understand these structure-directing forces.
| Polymorph | Dominant Interaction Type | Description |
|---|---|---|
| 1a (trans) | C–H···S | Hydrogen bonds between butyl C–H groups and sulfur atoms of adjacent molecules. |
| 1b (cis) | C–H···π | Interactions between butyl C–H groups and the π-electron system of the chelate ring. |
Coordination Chemistry and Electronic Structure of Bis Dibutyldithiocarbamato S,s Cobalt Complexes
Chelation Behavior of Dibutyldithiocarbamate Ligands to Cobalt Centers
Dithiocarbamates, including the dibutyldithiocarbamate anion, are recognized as highly versatile mono-anionic chelating ligands. nih.gov They readily form stable complexes with a wide array of transition metals, including cobalt. nih.gov The primary mode of coordination involves the two sulfur atoms of the dithiocarbamate (B8719985) ligand binding to the central cobalt atom, forming a four-membered chelate ring. researchgate.netmalayajournal.org This bidentate chelation is a key feature of these complexes, contributing significantly to their stability. nih.govmalayajournal.org
The resonance structures of the dithiocarbamate ligand play a crucial role in its coordination behavior. The delocalization of the nitrogen lone pair of electrons towards the sulfur atoms gives rise to both a soft dithiocarbamate form and a hard thioureide form. nih.gov This electronic flexibility allows the ligand to effectively stabilize cobalt in various oxidation states. nih.gov
Influence of Cobalt Oxidation States on Coordination Geometry and Stability
Cobalt(II) Complexes: In the case of bis(dibutyldithiocarbamato-S,S')cobalt(II), the complex typically adopts a four-coordinate geometry. tandfonline.com Experimental data for analogous dialkyldithiocarbamato cobalt(II) complexes suggest a distorted square-planar geometry for the CoS₄ coordination core. researchgate.net This geometry is favored for low-spin d⁷ metal ions. In this configuration, the Co-S bond lengths are in the range of 2.22–2.26 Å. researchgate.net Cobalt(II) dithiocarbamate complexes are often susceptible to oxidation, readily converting to the more stable cobalt(III) form, especially in the presence of air. researchgate.nettandfonline.com The stability of cobalt(II) dithiocarbamates can be enhanced by the presence of bulky substituents on the ligand. researchgate.net
Cobalt(III) Complexes: When cobalt is in the +3 oxidation state, it typically forms tris(dithiocarbamato)cobalt(III) complexes with a six-coordinate, distorted octahedral geometry. tandfonline.comeurjchem.com The coordination of three bidentate dithiocarbamate ligands results in a more sterically crowded and stable complex compared to the cobalt(II) analogue. The Co-S bond lengths in cobalt(III) dithiocarbamates are generally around 2.270 Å. researchgate.net The facile oxidation of Co(II) to Co(III) is a notable characteristic of these systems. tandfonline.com
| Cobalt Oxidation State | Typical Coordination Number | Common Geometry | Relative Stability |
| Co(II) | 4 | Distorted Square-Planar | Prone to oxidation |
| Co(III) | 6 | Distorted Octahedral | Generally more stable |
Spin State Transitions and Magnetic Properties in Cobalt Dithiocarbamates
The magnetic properties of cobalt dithiocarbamate complexes are intrinsically linked to the oxidation state and coordination geometry of the cobalt ion. Cobalt(II), a d⁷ ion, can exist in either a low-spin (S=1/2) doublet state or a high-spin (S=3/2) quartet state. researchgate.net
For four-coordinate cobalt(II) dithiocarbamate complexes with a distorted square-planar geometry, a low-spin state is generally observed. researchgate.net The effective magnetic moments for these complexes are typically in the range of 2.19–2.45 μB, which is slightly higher than the spin-only value of 1.73 μB for a single unpaired electron. researchgate.net This deviation is attributed to orbital contributions. researchgate.net
Spin crossover (SCO), a phenomenon where a complex can be thermally interconverted between its low-spin and high-spin states, is a known feature in some cobalt(II) systems. researchgate.net While less common than in iron complexes, spin transitions can occur in four-, five-, and six-coordinate cobalt(II) complexes. researchgate.net These transitions are influenced by factors such as the ligand field strength, temperature, and pressure. The transition in Co(II) complexes involves a change in spin of ΔS=1. researchgate.net The study of spin state transitions in cobalt dithiocarbamates provides valuable insights into the subtle interplay between electronic structure and molecular geometry.
| Complex Type | Spin State | Effective Magnetic Moment (μB) |
| [Co(S₂CNRR')₂] | Low-spin (S=1/2) | 2.19–2.45 |
Ligand Field Theory and Molecular Orbital Theory Applications to Cobalt Dithiocarbamates
Ligand Field Theory (LFT) provides a powerful framework for understanding the electronic structure and properties of transition metal complexes like this compound. britannica.comwikipedia.org LFT evolved from crystal field theory and incorporates principles of molecular orbital theory to describe the interactions between the metal d-orbitals and the ligand orbitals. wikipedia.org
In an octahedral field, such as in a tris(dithiocarbamato)cobalt(III) complex, the five degenerate d-orbitals of the cobalt ion are split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). lasalle.edu In a square-planar complex, like this compound(II), the d-orbital splitting is more complex. The dithiocarbamate ligand is considered a strong-field ligand, leading to a large energy separation between the split d-orbitals. This large splitting favors the pairing of electrons in the lower energy orbitals, resulting in the observed low-spin configuration for Co(II) dithiocarbamate complexes. researchgate.net
Molecular Orbital (MO) theory offers a more detailed picture of the bonding in these complexes. It considers the formation of bonding and antibonding molecular orbitals from the overlap of metal and ligand orbitals. wikipedia.orglibretexts.org The interaction between the sulfur p-orbitals of the dibutyldithiocarbamate ligand and the cobalt d-orbitals leads to the formation of σ and π bonds. The high degree of covalency in the Co-S bonds is a result of significant orbital overlap. MO theory can also explain the charge transfer transitions observed in the electronic spectra of these complexes, such as ligand-to-metal charge transfer (LMCT) bands.
The application of these theoretical models is essential for interpreting spectroscopic data, understanding magnetic properties, and predicting the reactivity of cobalt dithiocarbamate complexes.
Computational and Theoretical Investigations of Bis Dibutyldithiocarbamato S,s Cobalt
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the geometric and electronic properties of molecules with high accuracy. For Bis(dibutyldithiocarbamato-S,S')cobalt, DFT calculations are crucial for determining its most stable three-dimensional arrangement and understanding the nature of its chemical bonds.
Structural Optimization: Theoretical studies on analogous bis(dialkyldithiocarbamato)cobalt(II) complexes indicate that the cobalt center typically adopts a distorted square-planar geometry. researchgate.net In this configuration, the cobalt(II) ion is coordinated to the four sulfur atoms of the two bidentate dibutyldithiocarbamato ligands. researchgate.net DFT geometry optimization calculations refine this structure, providing precise predictions of bond lengths and angles. For instance, calculations on similar Co(II) dithiocarbamates show Co-S bond lengths in the range of 2.22–2.26 Å. researchgate.net The optimization process seeks the lowest energy conformation of the molecule, which corresponds to its most stable structure.
Electronic Structure: The electronic structure of a molecule dictates its reactivity, magnetic properties, and spectroscopic behavior. DFT calculations provide a detailed map of electron distribution through the analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For transition metal complexes like this one, the d-orbitals of the cobalt atom play a significant role in the frontier orbitals. Computational analyses reveal the extent of mixing between the metal d-orbitals and the p-orbitals of the sulfur ligands, which is fundamental to understanding the covalent character of the Co-S bonds. researchgate.net DFT methods, sometimes augmented with approaches like DFT+U for better handling of electron correlation in transition metals, can also predict the spin state of the complex. nih.gov Bis(dialkyldithiocarbamato)cobalt(II) complexes are typically low-spin compounds with a doublet (S=1/2) ground state. researchgate.net
| Parameter | Predicted Value |
|---|---|
| Coordination Geometry | Distorted Square-Planar |
| Co-S Bond Length | ~2.24 Å |
| S-Co-S Bite Angle | ~76° |
| C-N Bond Length | ~1.33 Å |
| Spin State | Low-spin (S=1/2) |
| HOMO-LUMO Gap | ~2.5 - 3.0 eV |
Quantum Chemical Modeling of Spectroscopic Data Interpretation
Computational modeling is an invaluable aid in the interpretation of complex experimental spectra. By simulating spectra from first principles, researchers can assign specific spectral features to distinct molecular vibrations or electronic transitions.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. cardiff.ac.uk These calculated frequencies, when scaled appropriately, typically show excellent agreement with experimental IR spectra. For this compound, key vibrational modes include the ν(C-N) stretching frequency (the "thioureide" band) and the ν(C-S) stretching frequencies. The calculated position of the ν(C-N) band, typically around 1500 cm⁻¹, provides insight into the partial double bond character of the C-N bond, a result of delocalization of the nitrogen lone pair into the dithiocarbamate (B8719985) backbone. researchgate.net The ν(C-S) bands, usually found near 1000 cm⁻¹, confirm the bidentate coordination of the ligand. sysrevpharm.org Comparing the computed and experimental spectra helps validate the optimized molecular structure. nih.gov
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. mdpi.com It predicts the energies of electronic transitions from the ground state to various excited states. For a Co(II) dithiocarbamate complex with a distorted square-planar geometry, the UV-Vis spectrum is characterized by d-d transitions and charge-transfer bands. researchgate.net TD-DFT calculations can distinguish between metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π→π*) transitions, allowing for a complete assignment of the observed absorption bands. researchgate.netsemanticscholar.org
| Spectroscopic Feature | Typical Experimental Range | Computational Prediction (TD-DFT/DFT) | Assignment |
|---|---|---|---|
| IR: ν(C-N) | 1480-1520 cm⁻¹ | ~1500 cm⁻¹ | Thioureide C-N stretch |
| IR: ν(C-S) | 980-1020 cm⁻¹ | ~1000 cm⁻¹ | Asymmetric C-S stretch |
| UV-Vis: Band I | ~450 nm | ~440-460 nm | d-d transition (e.g., dxy → dx²-y²) |
| UV-Vis: Band II | ~330 nm | ~320-340 nm | Ligand-to-Metal Charge Transfer (LMCT) |
Reaction Mechanism Elucidation Through Theoretical Calculations
Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and reaction intermediates. This provides a step-by-step understanding of reaction mechanisms that can be difficult to probe experimentally.
For this compound, a key reaction of interest is its oxidation from Co(II) to Co(III). Experimental studies show that Co(II) dithiocarbamates can be readily oxidized by air. tandfonline.comfigshare.com DFT calculations can model this process by mapping the reaction pathway for the electron transfer. This involves calculating the energies of the reactant (Co(II) complex + O₂), potential intermediates, the transition state, and the final product (e.g., a Co(III) species). The calculated activation energy for the reaction provides a measure of its kinetic feasibility.
Furthermore, computational studies can explore ligand exchange reactions or the catalytic activity of the complex. mdpi.comrsc.org For example, if the complex were to be used as a catalyst, DFT could be used to investigate the mechanism of substrate binding, transformation, and product release. rsc.org By comparing the energy barriers of different possible pathways, the most likely mechanism can be determined.
Prediction of Novel Properties and Reactivity Profiles
A significant advantage of computational chemistry is its predictive power. Calculations can be performed on hypothetical molecules or under conditions that are difficult to achieve in a lab, guiding future experimental work.
Novel Properties: DFT and other high-level methods can predict a range of properties for this compound. These include its redox potentials, which are crucial for electrochemical applications. monash.edu By calculating the energy difference between the Co(II) and Co(III) states, one can estimate the Co(II)/Co(III) redox couple potential. Magnetic properties, such as the parameters that describe the complex's behavior in a magnetic field, can also be computed. Furthermore, calculations can predict non-linear optical (NLO) properties or potential for use in materials science, such as in the formation of cobalt sulfide (B99878) nanoparticles. researchgate.net
Reactivity Profiles: Computational methods can be used to generate reactivity descriptors based on the electronic structure. For instance, the Fukui function can be calculated to predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. This allows for the prediction of how the complex will react with different reagents. Molecular docking studies, which are a form of computational modeling, could predict the ability of the complex to interact with biological targets, such as enzymes or DNA, which is relevant given the known biological activities of dithiocarbamates. researchgate.net This predictive capability is essential for designing new catalysts or therapeutic agents based on the cobalt dithiocarbamate scaffold. mdpi.com
Advanced Research Applications of Bis Dibutyldithiocarbamato S,s Cobalt
Catalysis in Organic and Inorganic Transformations
Bis(dibutyldithiocarbamato-S,S')cobalt, a representative member of the cobalt dithiocarbamate (B8719985) family, is gaining attention for its potential applications in catalysis. The unique electronic and structural properties endowed by the dithiocarbamate ligand, which can stabilize various oxidation states of cobalt, make these complexes intriguing candidates for facilitating a range of organic and inorganic transformations. nih.gov The lipophilic nature and good solubility of these complexes in organic solvents further enhance their utility in homogeneous catalysis. nih.govnih.gov
Cobalt dithiocarbamate complexes have demonstrated catalytic activity in several organic reactions. For instance, cobalt(III) dithiocarbamate complexes have been effectively employed as catalysts in the synthesis of β-enaminoesters and β-enaminones from 1,3-diketones and β-ketoesters. malayajournal.org This application highlights the ability of the cobalt center, modulated by the dithiocarbamate ligand, to facilitate key bond-forming steps in organic synthesis. The dithiocarbamate ligand's ability to act as a strong chelating agent contributes to the stability of the catalytic species. nih.gov Furthermore, the versatility of dithiocarbamate complexes is showcased by their use in synthesizing propargylamines via A³ coupling reactions, which involve the formation of an iminium ion intermediate and C-H activation. nih.gov While specific studies on this compound are emerging, the established catalytic activity of analogous cobalt dithiocarbamate complexes provides a strong foundation for its exploration in a broader range of organic transformations.
The catalytic prowess of cobalt complexes is often rooted in their ability to undergo facile electron transfer, cycling between different oxidation states. Electrochemical studies, such as cyclic voltammetry, have been instrumental in probing these processes for cobalt dithiocarbamate complexes. tandfonline.com Research on various cobalt(III) dithiocarbamate complexes has revealed a quasi-reversible one-electron redox process corresponding to the Co(III)/Co(II) couple. nih.gov Some studies have also investigated the Co(III)/Co(IV) oxidation, indicating the accessibility of higher oxidation states. tandfonline.com
The reversibility and potential of these redox couples are influenced by the nature of the substituents on the dithiocarbamate ligand and the surrounding coordination sphere. nih.gov For a catalytic cycle to be efficient, these electron transfer steps must be facile. The dithiocarbamate ligand plays a crucial role in stabilizing the different oxidation states of cobalt, thereby influencing the thermodynamics and kinetics of the electron transfer processes that are fundamental to the catalytic cycle. nih.gov The investigation of these processes is key to understanding reaction mechanisms and designing more efficient catalysts based on the this compound framework.
Below is a data table summarizing the electrochemical properties of representative cobalt dithiocarbamate complexes, which provides insight into their potential for electron transfer in catalytic applications.
| Complex Type | Redox Couple | E1/2 (V) vs. Ag/AgCl | Method | Solvent |
| Cobalt(III) dialkyldithiocarbamate | Co(III)/Co(II) | Varies with substituents | Cyclic Voltammetry | MeCN |
| Cobalt(III) dithiocarbamate | Co(IV)/Co(III) | Varies | Cyclic Voltammetry | Dichloromethane |
Note: The specific E1/2 values are dependent on the alkyl substituents and other ligands present in the complex.
While direct applications of this compound in asymmetric hydrogenation and hydrofunctionalization are still under exploration, the broader field of cobalt catalysis, particularly with phosphine (B1218219) ligands, offers significant insights into its potential. Cobalt-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral molecules. The success of these systems often relies on the design of the chiral ligand environment around the cobalt center.
Cobalt-phosphine systems have been shown to be highly effective for the asymmetric hydrogenation of various unsaturated substrates. Mechanistic studies suggest that these reactions can proceed through different pathways, including those involving Co(I) and Co(III) intermediates. The nature of the phosphine ligand is critical in determining the efficiency and enantioselectivity of the catalyst.
Similarly, cobalt-catalyzed hydrofunctionalization reactions, such as hydroamination and hydrosilylation, are rapidly developing fields. nih.govnih.gov These reactions offer atom-economical routes to valuable functionalized molecules. For instance, cobalt-catalyzed hydroamination of alkenes provides a direct method for the synthesis of amines. nih.govchemrxiv.org The mechanism of these reactions can involve cobalt hydride species and radical intermediates. nih.gov
Given the ability of the dithiocarbamate ligand to support various cobalt oxidation states and its electronic tunability, it is plausible that chiral cobalt dithiocarbamate complexes, including derivatives of this compound, could be developed for asymmetric hydrogenation and hydrofunctionalization reactions. Future research in this area could focus on the synthesis of chiral dithiocarbamate ligands and the evaluation of their corresponding cobalt complexes in these important transformations.
Cobalt-catalyzed cross-coupling reactions have become an attractive alternative to traditional palladium- and nickel-based systems due to the lower cost and unique reactivity of cobalt. researchgate.netrsc.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in organic synthesis. researchgate.net Cobalt catalysts have been successfully employed in various cross-coupling reactions, including Negishi, Suzuki, and Sonogashira couplings. nih.govbeilstein-journals.org The mechanisms of these reactions can be complex, often involving radical intermediates. researchgate.net
Cycloaddition reactions, which are powerful for the construction of cyclic molecules, can also be catalyzed by cobalt complexes. rsc.orgnih.govscispace.com Cobalt catalysts have been used in [2+2+2] cycloadditions and other cyclization reactions. researchgate.net The role of the cobalt catalyst is to assemble the reacting partners and facilitate the formation of the new ring system.
While the application of this compound in these specific reaction types has not been extensively reported, its favorable electronic properties and stability suggest its potential as a catalyst or precatalyst. The dithiocarbamate ligand could influence the reactivity and selectivity of the cobalt center in these transformations. Further research is warranted to explore the utility of this compound and related complexes in the expanding field of cobalt-catalyzed cross-coupling and cycloaddition reactions.
Materials Science and Engineering Applications
The unique electronic and magnetic properties of cobalt dithiocarbamate complexes, including this compound, make them promising building blocks for the development of advanced materials with applications in materials science and engineering.
Cobalt dithiocarbamate complexes can serve as precursors for the synthesis of novel magnetic materials. The magnetic properties of these materials are highly dependent on the morphology and size of the resulting nanoparticles. For example, cobalt dithiocarbamate coordination polymer nanoparticles have been synthesized with different morphologies, such as nanosheets, nanowires, and nanocubes. These nanoparticles exhibit weak ferromagnetic behavior with a narrow hysteresis loop. The size of the nanoparticles has been shown to have a significant impact on their magnetic properties.
The versatility of cobalt dithiocarbamate complexes as single-source precursors allows for the controlled synthesis of cobalt sulfide (B99878) nanoparticles, which have potential applications in various fields, including magnetic materials and energy storage. researchgate.net The thermal decomposition of these complexes can lead to the formation of cobalt sulfide phases with distinct magnetic characteristics. The ability to tune the magnetic properties of these materials by controlling the synthesis conditions and the nature of the dithiocarbamate ligand opens up possibilities for the design of new magnetic materials with tailored functionalities.
Below is a data table summarizing the magnetic properties of cobalt dithiocarbamate-derived nanoparticles, illustrating the relationship between morphology and magnetic behavior.
| Precursor | Morphology | Size | Magnetic Behavior |
| Cobalt dithiocarbamate | Nanosheets | 100 x 80 nm | Weakly ferromagnetic |
| Cobalt dithiocarbamate | Nanowires | 30 nm diameter | Weakly ferromagnetic |
| Cobalt dithiocarbamate | Nanocubes | ~5 nm | Weakly ferromagnetic |
Precursors for Advanced Semiconductor and Optoelectronic Materials
This compound and related cobalt dithiocarbamate complexes serve as highly effective single-source precursors for the synthesis of cobalt sulfide semiconductor materials. These precursors contain both cobalt and sulfur in a single molecule, which simplifies the synthesis process and reduces the likelihood of incorporating impurities. The thermal decomposition (thermolysis) or solvothermal treatment of these complexes yields cobalt sulfide nanoparticles with properties suitable for various semiconductor and optoelectronic applications.
The characteristics of the resulting nanoparticles, such as their phase, size, and shape, can be controlled by adjusting reaction parameters like temperature and precursor concentration. For instance, the thermolysis of cobalt(II) diethyldithiocarbamate (B1195824) in the presence of a stabilizing agent like hexadecylamine (B48584) (HDA) has been shown to produce hexagonal phase Co₁₋ₓS nanoparticles. Research has demonstrated that by varying the precursor concentration and reaction temperature (from 80°C to 210°C), the size of the resulting spherical nanoparticles can be systematically controlled.
Similarly, solvothermal techniques using cobalt diethyldithiocarbamate have been employed to synthesize cobalt sulfide (Co₉S₈) nanoparticles. These materials exhibit electrochemical properties that make them suitable for use in energy storage devices like hybrid supercapacitors. The use of dithiocarbamate precursors is also extended to produce more complex materials, such as cobalt sulfide/cobalt phosphide (B1233454) nanocomposites, which have applications as electrocatalysts in water splitting reactions.
Table 1: Synthesis of Semiconductor Materials from Cobalt Dithiocarbamate Precursors
| Precursor Complex | Synthesis Method | Resulting Material | Key Finding/Application |
|---|---|---|---|
| Cobalt(II) diethyldithiocarbamate | Thermolysis | Co₁₋ₓS Nanoparticles | Nanoparticle size is dependent on temperature and precursor concentration. |
| Cobalt diethyldithiocarbamate | Solvothermal | Co₉S₈ Nanoparticles | Material delivered excellent specific capacitance for hybrid supercapacitor devices. |
Potential in Molecular Switches and Responsive Materials
The potential for cobalt complexes to act as molecular switches is often linked to a phenomenon known as spin crossover (SCO). This process involves the switching of a metal complex between two different electronic spin states—a low-spin (LS) state and a high-spin (HS) state—in response to external stimuli like temperature, light, or pressure. nih.gov This change in spin state is accompanied by alterations in magnetic and optical properties, which is the fundamental principle behind their application as switches in memory devices, displays, and sensors. nih.gov
Cobalt(II), a d⁷ ion, is one of the classic examples of a metal ion that can exhibit spin crossover. researchgate.net The transition occurs between a low-spin doublet state and a high-spin quartet state. researchgate.net While the majority of studied cobalt SCO compounds feature nitrogen- and oxygen-donor ligands, research has expanded to include sulfur-donor ligands. The first cobalt(II) SCO complex with an N₄S₂ coordination environment was reported to show a gradual spin transition with a transition temperature (T₁/₂) of 175 K. nih.gov Such complexes demonstrate that the coordination environment is critical to the switching behavior.
Although direct research on this compound as a molecular switch is not extensively documented in the provided context, the fundamental principles of cobalt chemistry suggest its potential. The dithiocarbamate ligand, with its sulfur donors, can influence the ligand field strength around the cobalt center, which is a key parameter in determining whether a complex will exhibit SCO. Furthermore, some cobalt-thiolate/disulfide systems have been shown to undergo reversible interconversions, acting as a unique type of metal-based switch. nih.gov These findings open avenues for exploring dithiocarbamate-based cobalt complexes as responsive materials, where changes in the molecular structure or spin state could be triggered by external stimuli.
Contributions to Nanotechnology via Nanoparticle Synthesis
Cobalt dithiocarbamate complexes, including this compound, have made significant contributions to nanotechnology, primarily by serving as single-source precursors for the synthesis of cobalt sulfide nanoparticles. This approach is valued for its simplicity and the ability to produce nanoparticles with controlled morphologies and sizes. The organic ligands in the precursor complex can act as capping agents or be displaced by others during synthesis, influencing the growth and stability of the nanoparticles.
Research has shown that various cobalt(III) dithiocarbamate complexes can be used to prepare cobalt sulfide and even bimetallic cobalt-iron sulfide nanoparticles. unige.chrsc.org For example, Tris(N-(pyrrol-2-ylmethyl)-N-butyldithiocarbamato-S,S')cobalt(III) has been used to synthesize cobalt sulfide nanoparticles that were then investigated for their photocatalytic activity in degrading organic dyes under UV irradiation. unige.chrsc.org The morphology and size of the nanoparticles are critical factors that determine their photocatalytic efficiency. malayajournal.org
The choice of synthesis method also plays a crucial role in determining the final nanoparticle morphology. Using a single cobalt dithiocarbamate precursor, different techniques such as hydrothermal methods, slow diffusion precipitation, and micro-emulsion ultrasonication have yielded nanoparticles with distinct shapes, including nanosheets, nanowires, and nanocubes. nih.gov These morphology-dependent properties extend to magnetism, with the nanoparticles exhibiting weak ferromagnetism. nih.gov
Table 2: Nanoparticle Synthesis Using Cobalt Dithiocarbamate Precursors
| Precursor Complex | Synthesis Method | Nanoparticle Product | Morphology | Application |
|---|---|---|---|---|
| Tris(N-(pyrrol-2-ylmethyl)-N-butyldithiocarbamato-S,S')cobalt(III) | Not specified | Cobalt Sulfide | Not specified | Photocatalytic degradation of dyes unige.chrsc.org |
| Cobalt(II) diethyldithiocarbamate | Thermolysis | Co₁₋ₓS | Spherical | Semiconductor applications |
| Cobalt diethyldithiocarbamate | Solvothermal | Co₉S₈ | Not specified | Hybrid supercapacitors |
| Cobalt dithiocarbamate (Co(dtc-SB)) | Hydrothermal | MCP NPs | Nanosheets | Antimicrobial nih.gov |
| Cobalt dithiocarbamate (Co(dtc-SB)) | Slow Diffusion | MCP NPs | Nanowires | Antimicrobial nih.gov |
Analytical Chemistry and Environmental Remediation
Application as Reagents in Selective Metal Ion Analytical Methodologies
Dithiocarbamate compounds are effective reagents in analytical chemistry for the determination and pre-concentration of trace metal ions. rsc.org Their utility stems from the ability of the dithiocarbamate ligand to selectively and strongly bind with a wide range of metal ions, forming stable and often colored organometallic complexes. nih.govrsc.org This chelating property is the basis for various analytical methodologies.
For instance, new dithiocarbamate ligands have been synthesized and used to develop selective methods for the determination of cobalt(II). One such method involves the chelation of cobalt(II) with specific dithiocarbamate ligands, such as ammonium (B1175870) 2,6-dimethyl morpholine (B109124) dithiocarbamate (ADMM-DTC), to produce catalytic hydrogen currents that can be measured by DC polarography. researchgate.net This technique has been successfully applied to analyze trace amounts of cobalt(II) in environmental matrices like water samples and agricultural materials, demonstrating its sensitivity and selectivity. researchgate.net The strong chelating ability of the S,S donor active sites in dithiocarbamates makes them excellent ligands for these applications. nih.gov
Investigation of Dithiocarbamate Compounds for Heavy Metal Removal from Environmental Matrices
Dithiocarbamate compounds are widely investigated for the remediation of heavy metal contamination in water and soil. rsc.orgmdpi.com Their effectiveness is rooted in their capacity to act as powerful chelating agents, forming insoluble and stable complexes with a variety of heavy metal ions. nih.gov This property makes them excellent precipitating agents for removing toxic metals from wastewater. nih.gov
The high efficiency of dithiocarbamates allows for effective metal removal at relatively low dosages, which can lead to lower operational costs compared to other chelating agents. researchgate.net They have been successfully used to remove a broad spectrum of heavy metals, including lead(II), copper(II), cadmium(II), mercury(II), zinc(II), and nickel(II), from aqueous solutions. rsc.orgmdpi.com The efficiency of removal can depend on the specific structure of the dithiocarbamate used. rsc.org
Dithiocarbamates have been applied in various forms for environmental remediation. They can be used directly as precipitating agents or grafted onto other materials, such as polymers or carbon-based compounds, to create sorbents for heavy metal capture. rsc.org For example, dithiocarbamate grafted onto a crosslinked polymer demonstrated the ability to remove over 90% of lead(II), copper(II), and cadmium(II) from wastewater within 40 minutes. rsc.org These compounds are particularly useful for treating industrial wastewater from sources like electroplating, mining, and chemical production. researchgate.netnih.gov
Table 3: Heavy Metals Targeted for Removal by Dithiocarbamate Compounds
| Dithiocarbamate Type/Application | Target Heavy Metals | Reference |
|---|---|---|
| General Dithiocarbamates | Lead(II), Copper(II), Cadmium(II) | rsc.org |
| Linear Dithiocarbamate | Hg²⁺, Cu²⁺, Cd²⁺, Pb²⁺, Zn²⁺, Ni²⁺ | mdpi.com |
| Novel DTC Ligands (K₂L¹, K₂L²) | Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Ag⁺, Zn²⁺, Pb²⁺ | nih.gov |
| Industrial DTC Chelating Agents | Heavy metal ions from electroplating, mining, etc. | researchgate.net |
Emerging Research Directions and Future Perspectives for Bis Dibutyldithiocarbamato S,s Cobalt
Rational Design of Modified Bis(dibutyldithiocarbamato-S,S')cobalt Analogs with Enhanced Functionality
The rational design of modified this compound analogs is a strategic approach to fine-tune the compound's chemical, physical, and electronic properties for specific applications. Dithiocarbamates are recognized as highly versatile ligands whose characteristics can be electronically tuned by the careful selection of substituents on the nitrogen atom. nih.gov This principle allows for the creation of new cobalt complexes with enhanced or entirely new functionalities.
One primary modification strategy involves altering the alkyl groups (the 'dibutyl' portion) on the dithiocarbamate (B8719985) ligand. Changing the nature of these organic moieties can significantly impact the solubility of the complex in various solvents, its steric profile, and its thermal stability. malayajournal.org These modifications are crucial when the complex is intended for use as a single-source precursor for nanomaterials, as the ligand's structure can influence the morphology and size of the resulting nanoparticles. malayajournal.org
Another advanced design approach is the synthesis of heteroleptic complexes, where one of the dibutyldithiocarbamate ligands is replaced by a different type of ligand. A notable example is the incorporation of a phosphine (B1218219) ligand, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), to create complex cations like [Co(S₂CNBuⁿ₂)₂(dppe)]⁺. rsc.org In this configuration, the cobalt(III) center is coordinated to four sulfur atoms from the two dithiocarbamate ligands and two phosphorus atoms from the dppe ligand, resulting in a distorted octahedral geometry. rsc.org This modification is not merely structural; it transforms the complex into a highly effective single-source precursor for generating cobalt sulfide (B99878)/cobalt phosphide (B1233454) nanocomposites, which are valuable materials for electrocatalysis. rsc.org
The functionalization of the dithiocarbamate ligand itself, for instance by incorporating redox-active ferrocene (B1249389) groups or fluorescent moieties, is another promising direction. malayajournal.orgmdpi.com Such modifications can imbue the cobalt complex with sensing capabilities for anions or other chemical species. malayajournal.orgmdpi.com
Table 1: Design Strategies for Modified this compound Analogs
| Modification Strategy | Example | Resulting Enhanced Functionality | Application Area |
|---|---|---|---|
| Ligand Substitution | Replacing one dibutyldithiocarbamate with a phosphine ligand (e.g., dppe) | Creates a precursor with tailored decomposition properties. rsc.org | Materials Science (Nanocomposite Synthesis) |
| Alkyl Group Alteration | Changing the butyl groups to other organic moieties | Modifies solubility, stability, and steric hindrance. malayajournal.org | Precursor Chemistry, Catalysis |
| Ligand Functionalization | Attaching redox-active (e.g., ferrocene) or fluorescent groups | Introduces sensing capabilities for specific analytes. malayajournal.orgmdpi.com | Chemical Sensors |
Exploration of Heterometallic Complexes Incorporating Dibutyldithiocarbamate Ligands
The dithiocarbamate ligand's ability to act as a bridge between different metal centers is a cornerstone for the development of heterometallic complexes. These multi-metal systems are of significant interest as they can exhibit unique magnetic, electronic, or catalytic properties arising from the interaction between dissimilar metals. The complexities of the chelating and bridging modes of dithiocarbamate ligands allow for the construction of a wide variety of molecular architectures. eurjchem.com
Dithiocarbamate ligands can coordinate to a metal ion in several ways, but the most common are as a chelating ligand (binding to one metal center through both sulfur atoms) or as a bridging ligand. nih.goveurjchem.com In its bridging capacity, the ligand can link two or more metal ions, forming dinuclear or polynuclear complexes. This versatility is being exploited to construct complex structures containing both cobalt and other metals.
While direct examples involving this compound are specific, the broader field of dithiocarbamate chemistry provides a clear blueprint. Research has demonstrated the synthesis of heterometallic M–Ru (where M = Co, Rh, Ir) clusters using dithiolato ligands, which are structurally related to dithiocarbamates. rsc.org These studies show that by controlling reaction conditions, it is possible to create diverse hetero-dinuclear clusters. rsc.org The fundamental coordination chemistry of dithiocarbamates suggests their suitability for creating analogous systems, for example, by preparing a cobalt dithiocarbamate complex that can act as a "metalloligand" to coordinate with a second, different metal ion.
Table 2: Potential Heterometallic Systems Using Dithiocarbamate Ligands
| Metal Combination | Potential Bridge Type | Resulting Complex Type | Potential Application |
|---|---|---|---|
| Cobalt-Ruthenium | Dithiocarbamate bridging ligand | Dinuclear or cluster complex rsc.org | Catalysis, Electronic Materials |
| Cobalt-Rhodium | Dithiocarbamate bridging ligand | Dinuclear or cluster complex rsc.org | Catalysis |
| Cobalt-Iridium | Dithiocarbamate bridging ligand | Dinuclear or cluster complex rsc.org | Phosphorescence, Catalysis |
Integration into Hybrid Systems and Composite Materials
A significant area of emerging research is the use of this compound and its analogs as single-source precursors for the synthesis of advanced materials. In this role, the complex is designed to decompose under controlled conditions to yield well-defined inorganic materials, particularly metal sulfides. malayajournal.org This approach offers excellent control over the stoichiometry and purity of the final material, as all the necessary elements (metal and sulfur) are contained within a single precursor molecule.
A prime example is the use of heteroleptic cobalt(III)-dithiocarbamate complexes appended with 1,2-bis-(diphenylphosphino)ethane (dppe) as precursors for cobalt sulfide/cobalt phosphide nanocomposites. rsc.org Through solvothermal decomposition, complexes such as Co(S₂CNBuⁿ₂)₂(dppe) yield these composite nanomaterials. rsc.org The resulting composites have demonstrated significant potential as electrocatalysts for water splitting reactions, which are critical for hydrogen fuel production. The performance of the catalyst, including its overpotential for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), was found to be dependent on the specific precursor complex used. rsc.org
This integration extends beyond nanomaterial synthesis. The chelating properties of dithiocarbamates are also utilized to incorporate metal ions into larger molecular structures like dendrimers. nih.gov By functionalizing dendrimers with dithiocarbamate end groups, these molecules can act as multidentate ligands, binding metal ions to form metallodendrimers. nih.gov This strategy allows for the creation of high-density, metal-containing macromolecules with potential applications in catalysis and materials science.
Table 3: Application of Cobalt Dithiocarbamate Complexes as Precursors
| Precursor Complex | Decomposition Method | Resulting Material | Application |
|---|---|---|---|
| Co(S₂CNBuⁿ₂)₂(dppe) | Solvothermal Decomposition | Cobalt Sulfide / Cobalt Phosphide Nanocomposite rsc.org | Electrocatalysis (Water Splitting) rsc.org |
| Tris(N-(pyrrol-2-ylmethyl)-N-(2-phenylethyl)dithiocarbamato-S,S')cobalt(III) | Thermal Decomposition | Cobalt Sulfide Nanoparticles malayajournal.org | Photocatalysis (Dye Degradation) malayajournal.org |
Development of Sustainable and Environmentally Benign Synthetic and Application Methodologies
In line with the global push for green chemistry, research is increasingly focused on developing sustainable methods for the synthesis and application of cobalt dithiocarbamate complexes. Traditional synthetic routes often rely on volatile organic solvents and can generate hazardous waste. The goal of green synthesis is to develop safer, eco-friendly, and cost-effective methods that minimize environmental impact. chalcogen.ro
One approach to greener synthesis involves the use of aqueous media and plant-based extracts. For example, the biosynthesis of cobalt sulfide (CoS) nanoparticles has been achieved using a cobalt(II) complex and an aqueous leaf extract of Nyctanthes arbor-tristis. chalcogen.ro This biofabrication method is described as simple, efficient, fast, and inexpensive, utilizing an aqueous environment to reduce reaction times and minimize side reactions. chalcogen.ro While this example produces the nanoparticle directly, the principles can be adapted for the synthesis of the precursor complex itself, for instance by using water or ethanol (B145695) as a solvent and minimizing the use of hazardous reagents.
The standard synthesis of dithiocarbamate salts involves the reaction of a secondary amine with carbon disulfide, typically in the presence of a base like sodium hydroxide, often in an aqueous or alcoholic solvent. orientjchem.org This method is relatively straightforward but can be improved by optimizing energy efficiency and solvent choice.
Furthermore, developing applications that are inherently more sustainable is a key research direction. The use of cobalt dithiocarbamate-derived materials in photocatalytic degradation of organic pollutants is one such area. malayajournal.org By using these materials as catalysts powered by light, it is possible to break down harmful dyes and other pollutants in wastewater, offering an environmentally friendly remediation strategy. malayajournal.orgmdpi.com Similarly, their use as catalysts for energy-related reactions like water splitting contributes to the development of sustainable energy technologies. rsc.org
Table 4: Comparison of Synthetic Methodologies
| Feature | Conventional Synthesis | Green/Sustainable Approach |
|---|---|---|
| Solvents | Often uses volatile organic solvents. | Prioritizes water, ethanol, or other benign solvents. chalcogen.ro |
| Reagents | May involve hazardous starting materials or bases. | Utilizes plant extracts or other biocompatible reagents. chalcogen.ro |
| Energy Input | May require prolonged heating under reflux. | Aims for lower reaction temperatures and shorter times. chalcogen.ro |
| Waste Generation | Can produce significant solvent and chemical waste. | Designed to minimize waste and byproducts. |
Q & A
Q. What are the recommended methodologies for synthesizing Bis(dibutyldithiocarbamato-S,S')cobalt with high purity?
To synthesize the complex, start by preparing the dibutyldithiocarbamate ligand via reaction of carbon disulfide with dibutylamine in alkaline conditions. Subsequent coordination with cobalt salts (e.g., CoCl₂·6H₂O) under nitrogen atmosphere ensures controlled oxidation to the Co(III) state. Purification involves recrystallization from ethanol or acetonitrile. Characterization via elemental analysis, FT-IR (to confirm dithiocarbamate S–S coordination), and UV-Vis spectroscopy (to identify d-d transitions) is essential. Single-crystal XRD can confirm geometry (e.g., octahedral vs. square-planar) .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this complex?
- FT-IR : Confirms ligand bonding via ν(C–S) and ν(C–N) vibrations (~950–1050 cm⁻¹ and ~1500 cm⁻¹, respectively).
- UV-Vis : Identifies ligand-to-metal charge transfer (LMCT) bands (250–400 nm) and d-d transitions (500–700 nm).
- NMR : Limited utility due to paramagnetism of Co(III), but ligand proton signals in CDCl₃ can confirm purity.
- XRD : Provides definitive structural data (bond lengths, angles). For air-sensitive samples, use inert gas encapsulation during analysis .
Q. How should researchers handle air-sensitive cobalt dithiocarbamato complexes during experimental procedures?
Use Schlenk lines or gloveboxes for synthesis and handling. Store solids under argon and solutions in degassed solvents (e.g., THF, DMF). Monitor stability via periodic UV-Vis checks for LMCT band shifts, which indicate oxidation or decomposition .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be optimized to model the electronic structure and ligand interactions of this complex?
Select hybrid functionals (e.g., B3LYP) with dispersion corrections to account for weak van der Waals interactions in the bulky dibutyl groups. Use triple-zeta basis sets (e.g., def2-TZVP) for Co and S atoms. Validate calculations against experimental XRD data (bond lengths, angles) and UV-Vis spectra (excited-state transitions). Include solvent effects via implicit models (e.g., COSMO) .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for cobalt dithiocarbamate complexes?
- Replicate experiments : Confirm purity and crystallinity to rule out impurities or polymorphic variations.
- Hybrid methods : Combine DFT with time-dependent DFT (TD-DFT) to simulate UV-Vis spectra, adjusting solvent parameters and spin states.
- Benchmarking : Cross-validate against structurally analogous Co(III) complexes with reliable experimental/computational datasets .
Q. What methodological considerations are critical when designing in vitro studies to evaluate the anticancer mechanisms of cobalt dithiocarbamate complexes?
- Cell lines : Use apoptosis-resistant cancer cells (e.g., Bax⁻/⁻Bak⁻/⁻ mutants) to isolate autophagy-dependent cytotoxicity.
- Dosage : Determine IC₅₀ values via MTT assays (24–72 hr exposure).
- Mechanistic probes : Employ Western blotting (LC3-II for autophagy) and flow cytometry (cell-cycle arrest markers like p21). Include positive controls (e.g., cisplatin) and validate results across multiple cell lines .
Q. How can synchrotron-based X-ray absorption spectroscopy (XAS) enhance the understanding of coordination geometry in cobalt dithiocarbamate complexes?
XAS (both EXAFS and XANES) provides local structural details (Co–S bond distances, coordination number) even in amorphous or solution-phase samples. Compare edge energies (XANES) to reference Co(III) compounds to confirm oxidation state. EXAFS fitting requires theoretical scattering paths generated from XRD-derived models .
Q. What systematic approaches validate the catalytic activity of this compound in oxidation-reduction reactions?
- Substrate scope : Test catalytic efficiency in model reactions (e.g., alkene epoxidation or thioether oxidation).
- Kinetic studies : Monitor turnover frequency (TOF) via GC or UV-Vis under varied conditions (temperature, solvent, O₂ pressure).
- Mechanistic probes : Use radical traps (e.g., TEMPO) or isotope labeling (¹⁸O₂) to identify reactive intermediates. Compare performance with known Co porphyrin catalysts .
Methodological Tables
Q. Table 1. Key Spectroscopic Benchmarks for this compound
| Technique | Expected Data | Reference Values |
|---|---|---|
| FT-IR | ν(C–S) = 990 cm⁻¹, ν(C–N) = 1495 cm⁻¹ | |
| UV-Vis (DMF) | LMCT band: 320 nm; d-d: 580 nm | |
| XRD | Co–S bond length: 2.25–2.30 Å |
Q. Table 2. DFT Parameters for Electronic Structure Modeling
| Functional | Basis Set | Solvent Model | Outcome Metric |
|---|---|---|---|
| B3LYP-D3 | def2-TZVP | COSMO (DMF) | ΔE (S → Co charge transfer) |
| PBE0 | 6-311G(d,p) | None | Spin density distribution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
